molecular formula C14H16N4O3 B8043991 cyclohexyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamate

cyclohexyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamate

Cat. No.: B8043991
M. Wt: 288.30 g/mol
InChI Key: REVPENYZRXXHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamate is a chemical compound that belongs to the class of benzotriazinones. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamate typically involves the diazotization of 2-aminobenzamides followed by cyclization. A mild and effective one-pot synthesis method has been developed, which involves the diazotization and subsequent cyclization of 2-aminobenzamides using stable diazonium salts . This method is compatible with a wide range of aryl functional groups and amide substituents, making it versatile for various synthetic applications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar diazotization and cyclization techniques. The use of polymer-supported nitrite reagents and p-tosic acid can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazinone derivatives, while substitution reactions can produce various substituted benzotriazinone compounds.

Mechanism of Action

The mechanism of action of cyclohexyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .

Comparison with Similar Compounds

Cyclohexyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamate can be compared with other benzotriazinone derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

cyclohexyl N-(4-oxo-1,2,3-benzotriazin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c19-13-11-8-4-5-9-12(11)15-17-18(13)16-14(20)21-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVPENYZRXXHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)NN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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